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Compound of Interest

Compound Name:
6-Chloroimidazo[1,2-b]pyridazine

hydrochloride

Cat. No.: B578171 Get Quote

For Immediate Release: Researchers have synthesized a series of novel imidazo[1,2-

b]pyridazine derivatives that exhibit significant inhibitory activity against the mammalian target

of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. Two lead compounds,

designated A17 and A18, have demonstrated potent, ATP-competitive inhibition of mTOR, with

promising anti-proliferative effects in various cancer cell lines. This comparison guide provides

an objective overview of the performance of these novel compounds against established

mTOR inhibitors, supported by experimental data.

Performance Comparison of mTOR Inhibitors
The inhibitory activity of the novel imidazo[1,2-b]pyridazine compounds was assessed through

in vitro kinase assays and cellular proliferation assays. The results are compared with well-

established mTOR inhibitors, including Rapamycin, BEZ235, and PI-103.

In Vitro mTOR Kinase Inhibition
The half-maximal inhibitory concentration (IC50) against mTOR was determined to quantify the

potency of the novel compounds.
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Compound Type mTOR IC50 (nM)

A17 Imidazo[1,2-b]pyridazine 67

A18 Imidazo[1,2-b]pyridazine 62

Rapamycin Allosteric mTORC1 Inhibitor ~0.1[1]

BEZ235 (Dactolisib) Dual PI3K/mTOR Inhibitor 20.7[2]

PI-103 Dual PI3K/mTOR Inhibitor 20 - 30

Lower IC50 values indicate greater potency.

Anti-Proliferative Activity in Human Cancer Cell Lines
The anti-proliferative efficacy of the novel compounds was evaluated against a panel of human

cancer cell lines using the Sulforhodamine B (SRB) assay. The IC50 values represent the

concentration of the compound required to inhibit cell growth by 50%.

Cell Line Cancer Type A17 IC50 (µM) A18 IC50 (µM)

A549
Non-small cell lung

cancer
0.05 0.02

H460
Non-small cell lung

cancer
0.02 0.03

HT-29
Colon

adenocarcinoma
0.11 0.05

MKN-45 Gastric cancer 0.07 0.05

U87-MG
Glioblastoma-

astrocytoma
0.08 0.04

MCF-7 Breast cancer 0.13 0.07
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The following diagrams illustrate the mTOR signaling pathway and the experimental workflow

used to confirm the inhibitory action of the novel imidazo[1,2-b]pyridazine compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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